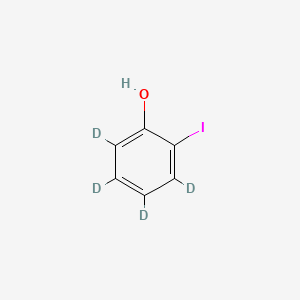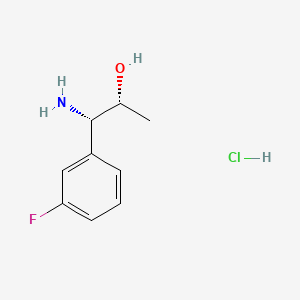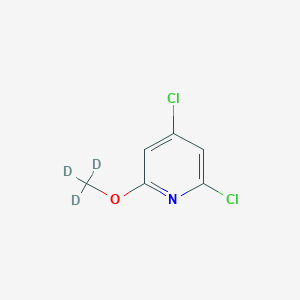
2-Amino-6-(dimethoxymethyl)pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of an amino group at the 2-position, a dimethoxymethyl group at the 6-position, and a keto group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one typically involves the cyclization and hydrolysis of guanidine nitrate, diethyl malonate, sodium methoxide, methanol, and dimethyl carbonate. The process can be summarized as follows :
Cyclization and Hydrolysis: Guanidine nitrate, diethyl malonate, sodium methoxide, and methanol are reacted to form 2-amino-4,6-dihydroxypyrimidine.
Methylation: The 2-amino-4,6-dihydroxypyrimidine is then methylated using dimethyl carbonate to yield 2-amino-4,6-dimethoxypyrimidine.
Industrial Production Methods
The industrial production of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one follows similar synthetic routes but is optimized for large-scale production. The use of dimethyl carbonate as a methylation reagent is particularly advantageous due to its green chemistry credentials, reducing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and dimethoxymethyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the amino or dimethoxymethyl groups.
Aplicaciones Científicas De Investigación
2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: Similar in structure but lacks the dimethoxymethyl group.
2-amino-6-methoxypyridine: Contains a pyridine ring instead of a pyrimidine ring.
2,6-diaminopimelic acid: A different class of compound but shares some structural similarities.
Uniqueness
2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a dimethoxymethyl group, and a keto group makes it a versatile compound for various applications .
Propiedades
Número CAS |
60656-61-3 |
|---|---|
Fórmula molecular |
C7H11N3O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-amino-4-(dimethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O3/c1-12-6(13-2)4-3-5(11)10-7(8)9-4/h3,6H,1-2H3,(H3,8,9,10,11) |
Clave InChI |
KJADRNZOBUDSOK-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC(=O)NC(=N1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)

![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)



